molecular formula C17H17ClN6O2S B2509351 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-51-1

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

货号: B2509351
CAS 编号: 941991-51-1
分子量: 404.87
InChI 键: CSWOYVPQGQRNNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O2S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN6OSC_{20}H_{21}ClN_{6}OS, with a molecular weight of approximately 422.9 g/mol. The structure features a triazolopyrimidine core linked to a chlorophenyl group and a thioacetamide moiety. The presence of the tetrahydrofuran group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Introduction of Chlorophenyl Group : This is accomplished via nucleophilic substitution reactions.
  • Thioether Formation : The final step involves coupling the thioacetamide with the triazolopyrimidine core.

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:

  • In vitro Studies : The compound exhibited significant growth inhibition in lung cancer cell lines such as H1650 and A549, with IC50 values reported at 1.91 µM and 3.28 µM respectively . These values indicate potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights : Research indicates that the compound induces apoptosis through intrinsic pathways and arrests the cell cycle at the G2/M phase . This suggests that it may act by disrupting normal cell cycle progression.

Targeted Pathways

The compound has been shown to inhibit key signaling pathways involved in cancer progression:

  • PI3K/mTOR Pathway : Inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) has been documented, which are critical for cell survival and proliferation .

Study 1: Anticancer Activity

A recent study focused on the compound's effects on human colon cancer cells (HCT116). It demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis at low concentrations (IC50 = 0.52 µM) . The study also highlighted its selectivity for cancer cells over normal cells.

Study 2: Broad Spectrum Activity

Another investigation assessed various derivatives of triazolopyrimidines, including this compound. It was found to exhibit not only anticancer properties but also potential antibacterial activity against pathogenic strains, suggesting a broader therapeutic application .

Data Tables

Property Value
Molecular FormulaC20H21ClN6OS
Molecular Weight422.9 g/mol
IC50 (H1650)1.91 µM
IC50 (A549)3.28 µM
Mechanism of ActionApoptosis induction
Targeted PathwaysPI3K/mTOR

科学研究应用

This compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines can exhibit significant anticancer properties. For instance, compounds similar in structure to 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have shown potent activity against various cancer cell lines, including:

  • HeLa Cells : Exhibiting IC50 values indicating strong cytotoxicity.
  • AGS and HCT116 Cell Lines : Demonstrating effective inhibition of cell proliferation.

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Neurological Applications

Some derivatives have been investigated for their effects on neurological disorders. The mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzyme activities related to neurodegenerative diseases.

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC Value Reference
AnticancerHeLa13.62 µM
AnticancerAGS2.63 µM
AntimicrobialS. aureus16 µg/mL
AntimicrobialE. coliVaries

Case Studies

  • Case Study on Anticancer Properties : A study demonstrated that a similar triazolo-pyrimidine derivative exhibited an IC50 value of 11.57 µM against HCT116 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of triazole derivatives against clinical isolates of bacteria, showing promising results in inhibiting bacterial growth.

常见问题

Basic Questions

Q. What are the key steps in synthesizing this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions, including:

  • Thioether formation : Reacting a triazolopyrimidine intermediate with a thioacetamide derivative under nitrogen atmosphere in dimethylformamide (DMF) at 60–80°C .
  • Amide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to attach the tetrahydrofuran-methyl group to the thioacetamide moiety .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC to achieve >95% purity . Yield optimization requires strict control of temperature, solvent drying, and inert gas purging to prevent oxidation of the thioether group .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Essential methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to confirm regiochemistry of the triazole and pyrimidine rings .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
  • HPLC with UV/Vis detection : Assess purity (>95%) using C18 reverse-phase columns and gradient elution .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation; monitor decomposition via HPLC every 3 months .
  • Solvent stability : Test solubility in DMSO, ethanol, and water (with 0.1% Tween-80 for aqueous suspensions) over 72 hours .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293T for kinase profiling) and ATP concentrations (e.g., 10 µM) across studies .
  • Validate target engagement : Surface plasmon resonance (SPR) or thermal shift assays to measure direct binding affinity to kinases (e.g., CDK2) .

Q. What computational strategies predict the compound’s mechanism of action and off-target effects?

  • Molecular docking : Simulate binding poses with homology models of kinases (e.g., using Schrödinger Glide) to identify key interactions (e.g., hydrogen bonds with pyrimidine N1) .
  • Machine learning : Train models on ChEMBL bioactivity data to predict off-target binding to GPCRs or ion channels .

Q. How can structure-activity relationships (SAR) guide optimization of pharmacokinetic properties?

  • Modify substituents : Replace the 3-chlorophenyl group with fluorinated analogs to enhance blood-brain barrier penetration (clogP <3) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated oxidation .

Q. What experimental approaches validate target binding in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor stabilization of target kinases (e.g., CDK4) in lysates after compound treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cells to confirm on-target effects .

Q. How does the compound’s reactivity profile influence formulation strategies?

  • Thioether oxidation : Test susceptibility to peroxides using LC-MS; add antioxidants (e.g., BHT) in formulations .
  • pH-dependent hydrolysis : Conduct stability studies in buffers (pH 1–9) to identify degradation hotspots (e.g., acetamide cleavage at pH >8) .

Comparative and Methodological Questions

Q. How does this compound compare structurally and functionally to other triazolopyrimidine derivatives?

  • Core modifications : Unlike analogs with benzyl groups (e.g., ), the tetrahydrofuran-methyl moiety improves solubility (logS = –3.2 vs. –4.5 for benzyl derivatives) .
  • Biological activity : 10-fold higher selectivity for CDK2 over CDK1 compared to N-(3-methylphenyl) analogs () .

Q. What in vitro and in vivo models are optimal for evaluating therapeutic potential?

  • In vitro : 3D tumor spheroids for assessing penetration and cytotoxicity .
  • In vivo : Xenograft models with pharmacokinetic monitoring (Cmax >1 µM in plasma) .

属性

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2S/c18-11-3-1-4-12(7-11)24-16-15(22-23-24)17(21-10-20-16)27-9-14(25)19-8-13-5-2-6-26-13/h1,3-4,7,10,13H,2,5-6,8-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWOYVPQGQRNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。